molecular formula C20H24N4 B2830822 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine CAS No. 338404-24-3

4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine

Cat. No.: B2830822
CAS No.: 338404-24-3
M. Wt: 320.44
InChI Key: NRVCLFHBJAVGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine (CAS: 338404-24-3) is a substituted phthalazine derivative with the molecular formula C₂₀H₂₄N₄ and a molecular weight of 320.44 g/mol . The compound features a benzyl group at the 4-position of the phthalazine ring and a dimethylamino-propylamine side chain at the 1-position.

Properties

IUPAC Name

N-(4-benzylphthalazin-1-yl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-24(2)14-8-13-21-20-18-12-7-6-11-17(18)19(22-23-20)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVCLFHBJAVGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylphthalazine with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalazine derivatives vary widely in biological activity and physicochemical properties depending on substituents. Below is a comparative analysis of 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Applications
4-Benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine C₂₀H₂₄N₄ 320.44 Benzyl, dimethylamino-propylamine Limited data; potential kinase modulator
(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine Not provided Not provided Pyrazole, diphenyl, benzeneamine Antimicrobial, cytotoxicity studies
Phthalazin-1-amine (unsubstituted) C₈H₇N₃ 145.16 None Scaffold for drug discovery
4-Phenylphthalazin-1-amine C₁₃H₁₁N₃ 209.25 Phenyl Anticancer candidate (in vitro assays)

Key Observations :

The dimethylamino-propylamine side chain introduces a basic tertiary amine, which could facilitate interactions with acidic residues in enzyme active sites (e.g., kinases) .

Physicochemical Properties :

  • The higher molecular weight (320.44 g/mol) of the target compound compared to simpler derivatives (e.g., 209.25 g/mol for 4-phenylphthalazin-1-amine) may influence pharmacokinetics, such as absorption and bioavailability.

Research Findings and Data Gaps

  • Biological Data: No peer-reviewed studies on its pharmacological or toxicological profile were identified in the evidence. This contrasts with structurally related compounds (e.g., pyrazole derivatives in ), which have undergone MTT assays and antimicrobial testing.

Biological Activity

4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine typically involves multi-step organic reactions, starting from phthalic anhydride. The general synthetic route includes the formation of phthalazinone derivatives, which are then modified to introduce the benzyl and dimethylaminopropyl substituents.

Biological Activity Overview

Research indicates that compounds related to phthalazine exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biological activity of 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine is primarily evaluated through in vitro assays against various cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that derivatives of phthalazine can inhibit the growth of several cancer cell lines. For instance, compounds structurally similar to 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine have shown significant cytotoxic effects against:

  • MCF-7 (breast cancer)
  • HePG2 (hepatocellular carcinoma)
  • NCI-H460 (large-cell lung carcinoma)

Table 1 summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (µM)
48aHePG217.39
48bMCF-722.19
CamptothecinMCF-773.00

These results indicate that certain phthalazine derivatives exhibit better anticancer activity than established chemotherapeutics like camptothecin .

The anticancer activity of phthalazine derivatives is often attributed to their ability to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. By inhibiting PARP, these compounds can enhance the cytotoxic effects of other chemotherapeutic agents, particularly in cancers with BRCA mutations .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy of phthalazine derivatives. Modifications at specific positions on the phthalazine ring and variations in substituents significantly influence biological activity. For example, the introduction of electron-donating groups enhances cytotoxicity against cancer cells, while steric hindrance can reduce binding affinity .

Case Studies

Recent studies have focused on synthesizing novel phthalazine derivatives and evaluating their biological activities:

  • Marzouk et al. (2016) reported that certain phthalazinone derivatives exhibited potent anticancer activity with IC50 values significantly lower than traditional chemotherapeutics .
  • Nezhawy et al. synthesized amino acid derivatives of phthalazinone, where one compound demonstrated an LC50 of 20.33 µM against MCF7 cells .
  • Banasik et al. explored PARP inhibitory potential in various phthalazinone derivatives, highlighting compound 53 with an IC50 of 0.77 µM against human PARP-1 .

Q & A

Q. What are the common synthetic routes for 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine?

The synthesis typically involves multi-step organic reactions. A representative route includes:

  • Step 1 : Preparation of intermediates such as 3-(dimethylamino)propylamine via reductive amination of dimethylamine with propionaldehyde.
  • Step 2 : Coupling the amine intermediate with a phthalazin-1-amine derivative using a base like cesium carbonate in dimethyl sulfoxide (DMSO) at 35–40°C for 48 hours .
  • Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and validation using high-resolution mass spectrometry (HRMS) and NMR (e.g., δ 2.2–2.8 ppm for dimethylamino protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., dimethylamino protons at δ ~2.3 ppm) and carbon backbone.
  • HRMS : Confirms molecular weight (e.g., m/z 350.2234 [M+H]+^+) .
  • Chromatography : HPLC or GC-MS ensures purity (>95%) by detecting residual solvents or byproducts .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Design : ICReDD’s approach combines quantum calculations with experimental data to optimize reaction conditions (e.g., solvent polarity, temperature) .
  • Electronic Effects : Computational modeling explains steric hindrance from the benzyl group, which may reduce nucleophilic substitution efficiency at the phthalazine ring .

Q. How can contradictory data in reaction yields (e.g., 17% vs. 30%) be resolved?

Discrepancies often arise from:

  • Base Selection : Cesium carbonate (Cs2_2CO3_3) vs. triethylamine (TEA) alters deprotonation efficiency. Cs2_2CO3_3 provides higher yields in polar aprotic solvents (e.g., DMSO) due to stronger basicity .
  • Purification Methods : Gradient elution in chromatography (e.g., 0–100% ethyl acetate in hexane) improves recovery of polar intermediates .
  • Experimental Validation : Replicate studies under controlled conditions (temperature, humidity) are essential for reproducibility .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Intermediate Stabilization : Protect amine groups with Boc (tert-butoxycarbonyl) to prevent side reactions during phthalazine coupling .
  • Catalyst Optimization : Copper(I) bromide (CuBr) enhances coupling efficiency in aromatic amination steps .
  • Stepwise Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How does structural modification (e.g., fluorination) impact biological activity?

Fluorine substitution on the benzyl group (e.g., 4-fluorobenzyl) enhances metabolic stability and binding affinity in enzyme inhibition assays. Comparative studies using:

  • MTT Assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC50_{50} values).
  • Molecular Docking : Predict interactions with target proteins (e.g., kinases) using software like AutoDock Vina .

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting 13^{13}13C NMR data for the dimethylamino group?

  • Chemical Shift Variability : δ 40–45 ppm for dimethylamino carbons may shift due to solvent polarity (DMSO vs. CDCl3_3) or protonation state.
  • pH Control : Neutralize acidic impurities with NaHCO3_3 washes to stabilize the dimethylamino group’s electronic environment .

Q. What mechanistic insights explain low regioselectivity in phthalazine functionalization?

  • Electrophilic Aromatic Substitution (EAS) : The phthalazine ring’s electron-deficient nature directs substitution to the 4-position. Steric hindrance from the benzyl group may favor alternative pathways, requiring kinetic studies (e.g., time-resolved NMR) .

Biological and Application-Oriented Questions

Q. How to design assays to evaluate this compound’s potential as a kinase inhibitor?

  • Enzyme Assays : Use ADP-Glo™ Kinase Assay to measure ATP consumption in target kinases (e.g., EGFR).
  • Selectivity Screening : Compare inhibition across kinase panels (e.g., Eurofins KinaseProfiler™) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Solvent Selection : Replace DMSO with toluene for safer large-scale reactions.
  • Continuous Flow Systems : Improve heat transfer and mixing efficiency for exothermic amination steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.